molecular formula C17H14F3NO6S B2365745 6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337921-01-4

6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2365745
CAS No.: 337921-01-4
M. Wt: 417.36
InChI Key: DPOAYDXYXLQPBJ-UHFFFAOYSA-N
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Description

6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolo[1,2-c][1,3]thiazole core. The compound’s structure imparts significant chemical stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

The synthesis of 6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-c][1,3]thiazole core This core is synthesized through a series of cyclization reactions involving appropriate precursorsThe final step involves the esterification of the carboxylate groups using dimethyl sulfate under controlled conditions .

Chemical Reactions Analysis

6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular functions. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it interferes with essential biological processes .

Comparison with Similar Compounds

6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can be compared with other similar compounds, such as:

    Dimethyl 2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Dimethyl 2,2-dioxo-5-[4-(methyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate: Contains a methyl group instead of a trifluoromethyl group, leading to reduced lipophilicity and altered reactivity.

    Dimethyl 2,2-dioxo-5-[4-(chloromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate: The presence of a chloromethyl group imparts different electronic and steric effects, influencing its chemical behavior

Biological Activity

6,7-Dimethyl-2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H14F3N2O6S
  • Molecular Weight : 417.36 g/mol
  • CAS Number : 337921-01-4
  • Structure : The compound features a pyrrolo-thiazole core with dicarboxylate and trifluoromethyl substituents which are known to enhance biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group is particularly noted for enhancing lipophilicity and metabolic stability, which can improve the pharmacological profile of drugs.

Antimicrobial Activity

A study highlighted the effectiveness of trifluoromethyl phenyl derivatives against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was notably low for these compounds, indicating strong antibacterial activity. Compounds similar to 6,7-dimethyl-2,2-dioxo have shown:

  • Bactericidal effects : Effective against stationary phase cells.
  • Biofilm inhibition : Moderate inhibition and destruction of biofilms formed by bacteria.

In vivo studies demonstrated no significant toxicity at doses up to 50 mg/kg in mouse models .

Case Studies

  • Antibacterial Efficacy :
    • A series of experiments tested the antibacterial properties of derivatives containing the trifluoromethyl group. Results indicated that these compounds could inhibit bacterial growth effectively while showing low cytotoxicity to human cells .
  • Mechanism of Action :
    • Investigations into the mechanism of action revealed that these compounds inhibit macromolecular synthesis in bacteria, suggesting a broad-spectrum effect on bacterial cell function. This is crucial for developing new antibiotics in an era of rising antibiotic resistance .

Data Tables

PropertyValue
Molecular FormulaC17H14F3N2O6S
Molecular Weight417.36 g/mol
CAS Number337921-01-4
Antibacterial Activity (MIC)Low (specific values vary)
Toxicity (in vivo)No harmful effects at ≤50 mg/kg

Properties

IUPAC Name

dimethyl 2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO6S/c1-26-15(22)12-11-7-28(24,25)8-21(11)14(13(12)16(23)27-2)9-3-5-10(6-4-9)17(18,19)20/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOAYDXYXLQPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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